molecular formula C10H11FN2 B3180453 1H-Indole-1-ethanamine, 5-fluoro- CAS No. 169673-84-1

1H-Indole-1-ethanamine, 5-fluoro-

Cat. No.: B3180453
CAS No.: 169673-84-1
M. Wt: 178.21 g/mol
InChI Key: UEPNGPGBALZHNM-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanamine, 5-fluoro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 1H-Indole-1-ethanamine, 5-fluoro- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option .

Mode of Action

The compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The mode of action varies depending on the nature of the substitutions in the indole sulfonamide moiety .

Biochemical Pathways

The affected biochemical pathways depend on the specific biological activity of the compound. For example, in its antiviral activity, the compound has been shown to have inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s influence on these pathways leads to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

The electrochemical properties of indole derivatives, including this compound, have been investigated . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific biological activity. For instance, in its antiviral activity, the compound has been shown to inhibit the replication of certain viruses . Additionally, some derivatives of the compound have shown anti-inflammatory and analgesic activities .

Preparation Methods

The synthesis of 1H-Indole-1-ethanamine, 5-fluoro- typically involves the introduction of a fluorine atom at the 5-position of the indole ring. One common method is the reaction of 5-fluoroindole with ethanamine under specific conditions. Industrial production methods often involve the use of palladium-catalyzed reactions, which provide high yields and selectivity .

Chemical Reactions Analysis

1H-Indole-1-ethanamine, 5-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-1-ethanamine, 5-fluoro- has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indole-1-ethanamine, 5-fluoro- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-1-ethanamine, 5-fluoro- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-(5-fluoroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNGPGBALZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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